molecular formula C19H21N3O2S B4619000 N-(3-acetylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

N-(3-acetylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

Cat. No.: B4619000
M. Wt: 355.5 g/mol
InChI Key: OPGITOHCWKIVTJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.13544809 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Studies on the synthesis of piperazine derivatives, including those similar to N-(3-acetylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, often explore their potential applications in medicinal chemistry due to their diverse biological activities. For instance, the synthesis and evaluation of novel piperazine derivatives for their pharmacological properties, such as antimicrobial and hypoglycemic activities, have been documented. These compounds are synthesized through various chemical reactions, highlighting the importance of piperazine derivatives in drug discovery and development (Al-Abdullah et al., 2015).

Metabolism and Toxicological Analysis

The metabolism of piperazine derivatives is crucial for understanding their pharmacokinetics and toxicological profiles. Studies have demonstrated the metabolism of specific piperazine compounds in animal models, revealing the formation of various metabolites through processes such as hydroxylation, acetylation, and glucuronidation. These metabolites are essential for assessing the safety and efficacy of piperazine-based drugs (Staack & Maurer, 2003).

Pharmacological Evaluation

Pharmacological evaluations of piperazine derivatives have shown promising results in various therapeutic areas. For example, certain derivatives have been synthesized and tested for their antidepressant and antianxiety activities, providing insights into the potential therapeutic applications of these compounds (Kumar et al., 2017). Additionally, the antimalarial properties of specific piperazine derivatives have been explored, indicating their potential as antimalarial agents (Klayman et al., 1979).

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14(23)15-4-2-5-16(12-15)20-19(25)22-10-8-21(9-11-22)17-6-3-7-18(24)13-17/h2-7,12-13,24H,8-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGITOHCWKIVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.